

Application Notes and Protocols: One-Pot Synthesis of N-Tosylaziridines from Amino Alcohols

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Compound of Interest

Compound Name: *N*-Tosylaziridine

Cat. No.: B123454

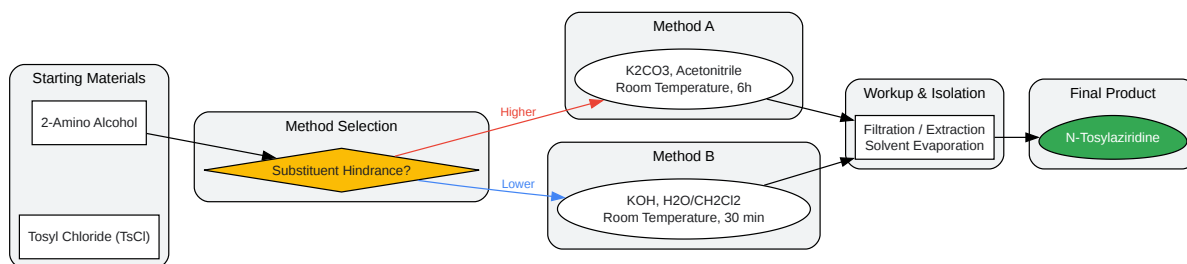
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These application notes provide detailed protocols for the efficient one-pot synthesis of **N-Tosylaziridines** from 2-amino alcohols. Aziridines, particularly N-tosyl activated aziridines, are valuable synthetic intermediates in the construction of complex nitrogen-containing compounds, including various alkaloid structures.^{[1][2]} The presented methods offer significant advantages over traditional multi-step procedures by reducing reaction time, minimizing purification steps, and utilizing readily available and less hazardous reagents.^{[1][2]}

Two primary complementary methods are detailed, which are selected based on the substitution pattern of the starting amino alcohol. Less hindered amino alcohols react efficiently using potassium hydroxide in a biphasic water/dichloromethane system, while more substituted amino alcohols provide better yields with potassium carbonate in acetonitrile.^{[1][2][3]} These procedures are robust, high-yielding, and generate only inorganic salts as byproducts, simplifying product isolation.^{[1][2][3]}

Logical Workflow for Synthesis



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Caption: Workflow for selecting the appropriate one-pot synthesis method.

Data Presentation: Reaction Yields

The following table summarizes the yields for the synthesis of various (S)-**N-Tosylaziridines** from their corresponding (S)-amino alcohols using the two distinct one-pot procedures.

Entry	R Group	Method A Yield (%) [3]	Method B Yield (%) [3]
1	H	46	74
2	CH ₃	53	78
3	C ₂ H ₅	62	86
4	(CH ₃) ₂ CH	75	70
5	CH ₃ CH ₂ CH ₂	82	73
6	(CH ₃) ₂ CHCH ₂	76	52

Experimental Protocols

Method A: For Higher Substituted Amino Alcohols

This procedure is optimized for amino alcohols with bulkier substituents, utilizing potassium carbonate as the base in acetonitrile.^{[1][2]}

Materials:

- (S)-amino alcohol (1.0 mmol)
- Tosyl chloride (2.2 mmol)
- Anhydrous potassium carbonate (K_2CO_3) (4.0 mmol)
- Acetonitrile (2.0 mL)
- Toluene (5 mL)

Procedure:

- To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.^[2]
- Continue stirring the reaction mixture at room temperature for 6 hours.^[2]
- Upon completion, add toluene (5 mL) to the reaction mixture.^[2]
- Filter the mixture to remove the solid inorganic salts.^[2]
- Evaporate the solvents from the filtrate under reduced pressure to yield the crude **N-Tosylaziridine**.^[2]
- Further purification can be achieved by column chromatography if necessary.

Method B: For Less Hindered Amino Alcohols

This procedure is suitable for the parent aminoethanol and other less hindered amino alcohols, employing a strong base in a biphasic system for rapid conversion.^{[1][2]}

Materials:

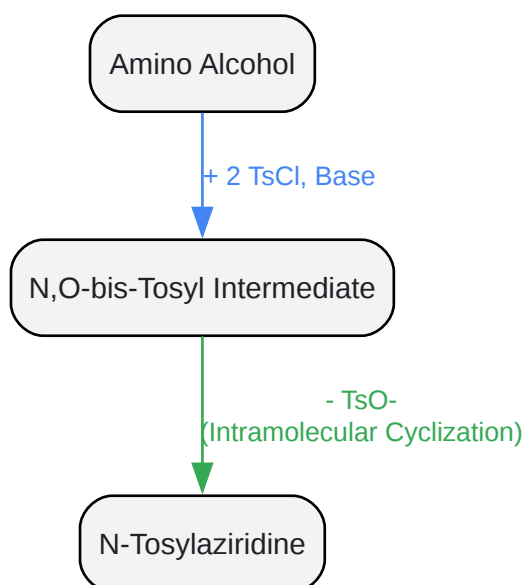
- (S)-amino alcohol (1.0 mmol)
- Tosyl chloride (2.5 mmol)
- Potassium hydroxide (KOH) (2.0 g)
- Water (2.0 mL)
- Dichloromethane (CH₂Cl₂) (2.0 mL)
- Magnesium sulfate (MgSO₄)

Procedure:

- Under vigorous stirring, add tosyl chloride (2.5 mmol) portionwise to a mixture of the (S)-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL) at room temperature.[\[2\]](#)
- Continue vigorous stirring for 30 minutes.[\[2\]](#)
- After 30 minutes, add ice and water to the reaction mixture to quench the reaction.[\[2\]](#)
- Transfer the mixture to a separatory funnel and separate the organic layer.[\[2\]](#)
- Wash the organic layer with water.[\[2\]](#)
- Dry the organic layer over magnesium sulfate (MgSO₄).[\[2\]](#)
- Evaporate the solvent under reduced pressure to yield the **N-Tosylaziridine**.[\[2\]](#)

Reaction Pathway

The synthesis proceeds through a two-step, one-pot sequence involving tosylation of both the amino and hydroxyl groups, followed by an intramolecular 1,3-elimination to form the aziridine ring.



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Caption: Generalized reaction pathway for **N-Tosylaziridine** formation.

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